molecular formula C7H3ClO2S B12063224 3-(4-Chlorothiophen-2-yl)propiolic acid

3-(4-Chlorothiophen-2-yl)propiolic acid

Cat. No.: B12063224
M. Wt: 186.62 g/mol
InChI Key: IFUPPHWMGUHGCU-UHFFFAOYSA-N
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Description

3-(4-Chlorothiophen-2-yl)propiolic acid is an organic compound with the molecular formula C7H3ClO2S It is a derivative of thiophene, a sulfur-containing heterocycle, and contains a propiolic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorothiophen-2-yl)propiolic acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-chlorothiophene, which is commercially available.

    Bromination: 4-chlorothiophene is brominated using N-bromosuccinimide (NBS) to form 2-bromo-4-chlorothiophene.

    Sonogashira Coupling: The brominated product undergoes a Sonogashira coupling reaction with trimethylsilylacetylene in the presence of a palladium catalyst and copper iodide to yield 3-(4-chlorothiophen-2-yl)prop-2-yn-1-ol.

    Deprotection and Oxidation: The trimethylsilyl group is removed using a fluoride source, and the resulting alkyne is oxidized to form this compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorothiophen-2-yl)propiolic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the alkyne moiety to alkenes or alkanes.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

3-(4-Chlorothiophen-2-yl)propiolic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4-Chlorothiophen-2-yl)propiolic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)propionic acid: Similar in structure but lacks the thiophene ring.

    3-(4-Chlorothiophen-2-yl)propanoic acid: Similar but with a saturated propanoic acid moiety instead of the propiolic acid.

Properties

Molecular Formula

C7H3ClO2S

Molecular Weight

186.62 g/mol

IUPAC Name

3-(4-chlorothiophen-2-yl)prop-2-ynoic acid

InChI

InChI=1S/C7H3ClO2S/c8-5-3-6(11-4-5)1-2-7(9)10/h3-4H,(H,9,10)

InChI Key

IFUPPHWMGUHGCU-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1Cl)C#CC(=O)O

Origin of Product

United States

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